

Technical Guide: Physicochemical Properties of 4-Iodo-2,3-dimethoxypyridine

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Compound of Interest

Compound Name: 4-Iodo-2,3-dimethoxypyridine

Cat. No.: B577651

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **4-Iodo-2,3-dimethoxypyridine**. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data for structurally related analogs, namely 2,3-dimethoxypyridine and 4-Iodo-2-methoxypyridine, to provide a predictive context for its chemical behavior.

Core Physicochemical Data

While comprehensive experimental data for **4-Iodo-2,3-dimethoxypyridine** is not extensively published, its chemical identity is confirmed with a registered CAS number.^[1] The following table summarizes the available information for the target compound and provides a comparative analysis with its close structural analogs.

Property	4-Iodo-2,3-dimethoxypyridine	2,3-dimethoxypyridine (Analog)	4-Iodo-2-methoxypyridine (Analog)
Molecular Formula	C ₇ H ₈ INO ₂	C ₇ H ₉ NO ₂	C ₆ H ₆ INO
Molecular Weight	265.05 g/mol	139.15 g/mol [2]	235.02 g/mol [3][4]
CAS Number	1261365-64-3[1]	52605-97-7[5][6]	98197-72-9[3][4]
Appearance	Not specified	Clear colorless to pale yellow or pale brown liquid[6]	Liquid[3]
Boiling Point	Not specified	98-100°C at 16 mmHg[5]	106°C at 15 Torr[4]
Density	Not specified	1.104 g/cm ³ [5]	1.825 g/cm ³ (Predicted)[4]
Refractive Index	Not specified	1.5205[5]	1.598 (Predicted)[4]
Flash Point	Not specified	Not specified	104.034°C[4]

Experimental Protocols

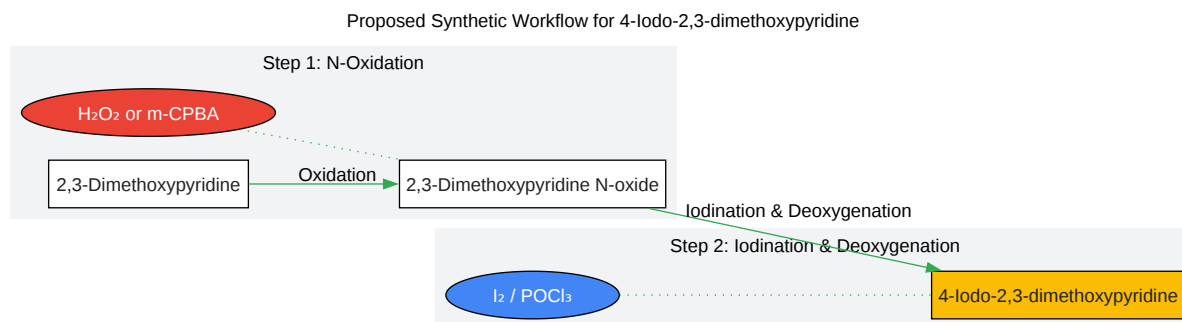
Detailed experimental protocols for the synthesis of **4-Iodo-2,3-dimethoxypyridine** are not readily available in published literature. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry. The following proposed workflow outlines a potential method for its synthesis starting from 2,3-dimethoxypyridine.

Proposed Synthesis of 4-Iodo-2,3-dimethoxypyridine

The synthesis can be envisioned as a two-step process involving the N-oxidation of 2,3-dimethoxypyridine followed by iodination at the 4-position and subsequent deoxygenation.

- N-Oxidation of 2,3-dimethoxypyridine:
 - Dissolve 2,3-dimethoxypyridine in a suitable solvent such as acetic acid or dichloromethane.

- Add an oxidizing agent, for example, hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 0-10 °C).
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Work up the reaction mixture by neutralizing the acid and extracting the product, 2,3-dimethoxypyridine N-oxide, with an organic solvent. Purify by recrystallization or column chromatography.
- Iodination and Deoxygenation:
 - To the purified 2,3-dimethoxypyridine N-oxide, add a mixture of an iodine source (e.g., molecular iodine) and a reagent that facilitates both iodination and deoxygenation, such as a mixture of phosphorus oxychloride and iodine.
 - Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
 - Upon completion, cool the reaction mixture and carefully quench with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine.
 - Neutralize the mixture and extract the crude product with an organic solvent.
 - The final product, **4-Iodo-2,3-dimethoxypyridine**, can be purified by column chromatography on silica gel.



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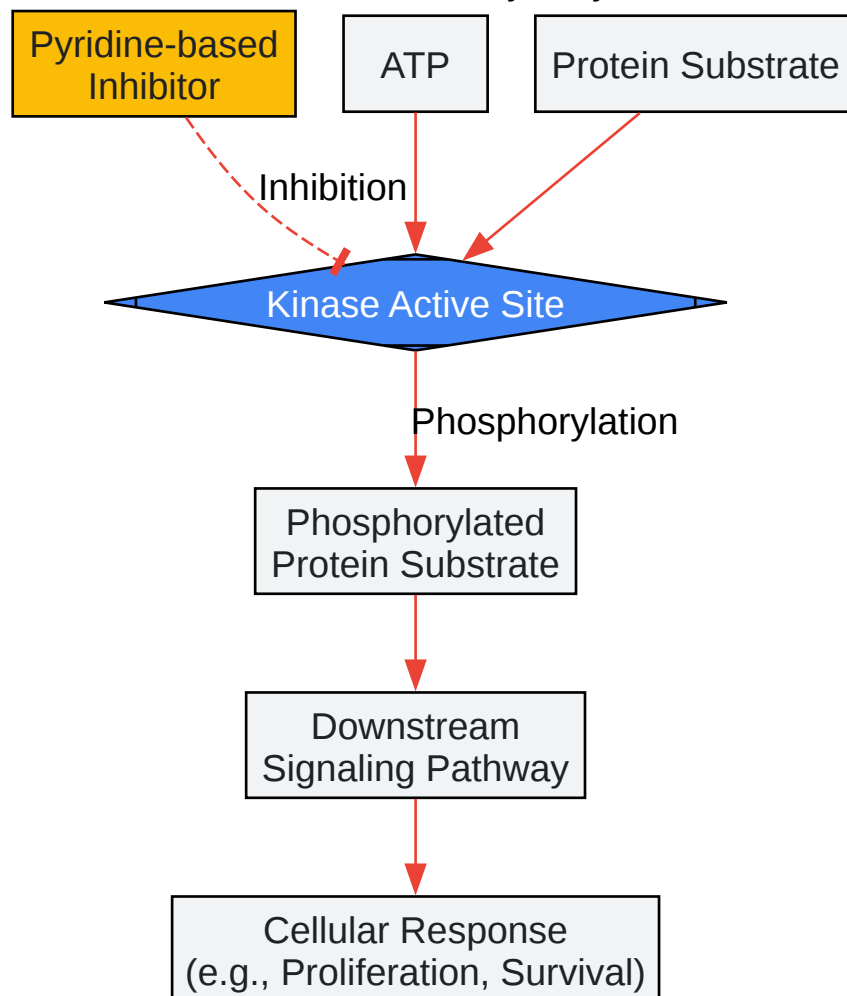
Caption: Proposed two-step synthesis of **4-Iodo-2,3-dimethoxypyridine**.

Biological Activity and Signaling Pathways

Specific biological activities or involvement in signaling pathways for **4-Iodo-2,3-dimethoxypyridine** have not been reported. However, the pyridine scaffold is a common motif in many biologically active compounds, including approved pharmaceuticals.[7][8] Substituted pyridines are known to exhibit a wide range of activities, such as anticancer, antimicrobial, and antiviral effects.[9] The introduction of an iodine atom can influence the molecule's lipophilicity and its ability to form halogen bonds, which can be critical for binding to biological targets.

Many pyridine-containing compounds exert their biological effects by acting as inhibitors of key enzymes, such as kinases. The general mechanism often involves the pyridine nitrogen acting as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

Generalized Kinase Inhibition by a Pyridine Derivative



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Caption: General mechanism of kinase inhibition by a pyridine-based compound.

Further research is required to elucidate the specific physicochemical properties, develop robust synthetic protocols, and investigate the potential biological activities of **4-Iodo-2,3-dimethoxypyridine**. The information provided herein for its structural analogs serves as a valuable starting point for such investigations.

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